N-Chloroacetanilide

Vue d'ensemble

Description

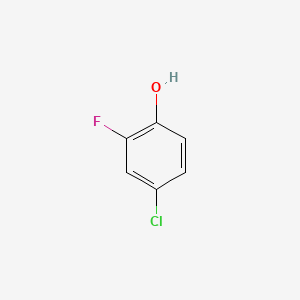

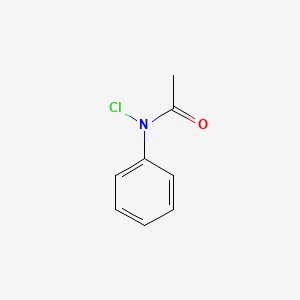

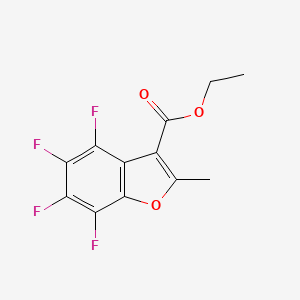

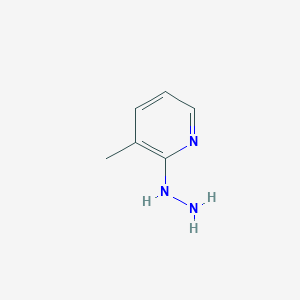

N-Chloroacetanilide is a chemical compound with the molecular formula C8H8ClNO . It has a molar mass of 169.61 g/mol .

Synthesis Analysis

N-Chloroacetanilide can be synthesized through a green chemical process using acid chlorides under metal-free neutral conditions . This process involves the rapid N-chloroacetylation of anilines and amines in a phosphate buffer within 20 minutes .Molecular Structure Analysis

The molecular structure of N-Chloroacetanilide consists of a chlorine atom attached to an acetanilide molecule . The systematic name for this compound is N-Chloro-N-phenylacetamide .Chemical Reactions Analysis

The degradation mechanism of chloroacetanilide herbicides involves the presence of different nucleophiles . The best nucleophiles are those where a sulfur atom performs the nucleophilic attack . The different R groups of chloroacetanilide herbicides have a negligible effect on the activation energy of the process .Physical And Chemical Properties Analysis

N-Chloroacetanilide is a solid compound . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique

- N-Chloroacetanilide compounds are commonly used as herbicides. A study investigated their degradation mechanism in the presence of different nucleophiles (Br⁻, I⁻, HS⁻, and S₂O₃²⁻). Theoretical evaluations revealed that sulfur-based nucleophiles exhibit the best reactivity. Geometrical changes and electronic rearrangements contribute significantly to the activation energy during the nucleophilic attack. The reaction proceeds through an asynchronous process with a late transition state, except for iodide attack, which occurs via an early transition state.

- N-Chloroacetanilide derivatives can be found in natural waters due to herbicide runoff. Researchers have explored advanced oxidation processes (AOPs) for their removal. Ultraviolet (UV) activated persulfate and peroxymonosulfate have been investigated . These processes generate sulfate radicals, which effectively degrade N-Chloroacetanilide compounds.

- Herbicides like butachlor and pretilachlor, both belonging to the acetanilide family, are used to combat annual weeds in rice fields. Their soil dissipation kinetics have been studied . Understanding their persistence and degradation in soil is crucial for sustainable agricultural practices.

Herbicide Degradation Mechanism

Water Treatment Using Advanced Oxidation Processes (AOPs)

Soil Dissipation Kinetics

Mécanisme D'action

Target of Action

N-Chloroacetanilide primarily targets the synthesis of very long-chain fatty acids in susceptible weeds . These fatty acids play a crucial role in the plasma membrane and cell expansion .

Mode of Action

N-Chloroacetanilide inhibits the early development of susceptible weeds by preventing the synthesis of alkyl chains longer than C18 outside the chloroplast . The compound’s interaction with its targets results in changes in the growth and development of the weeds, effectively controlling their proliferation.

Biochemical Pathways

The degradation mechanism of N-Chloroacetanilide herbicides involves a nucleophilic attack of hydrogen sulfide on the herbicides . Three possible mechanisms were considered: bimolecular nucleophilic substitution (SN2) reaction mechanism, oxygen assistance, and nitrogen assistance . The SN2 mechanism is suggested as the most plausible path for these reactions, with the exception of compound F . The downstream pathway of N-Chloroacetanilide degradation is initiated by the hydroxylation of aromatic rings, followed by its conversion to a substrate for ring cleavage after several steps .

Result of Action

The molecular and cellular effects of N-Chloroacetanilide’s action include the inhibition of very long-chain fatty acid synthesis, which affects the plasma membrane and cell expansion . This results in the control of weed growth and development. In non-target organisms, N-Chloroacetanilide has been found to cause significant changes in hematological indices, sodium levels, and basic energetic fish . It also inhibits gill Na+/K±ATPase activity and induces oxidative stress .

Action Environment

Environmental factors significantly influence N-Chloroacetanilide’s action, efficacy, and stability. For instance, the compound can contaminate the aquatic environment via agricultural run-off and leaching . Its hydrophobic activity can increase the risk of loading into the aquatic ecosystem . These environmental factors need to be considered when using N-Chloroacetanilide to ensure its effective and safe use.

Safety and Hazards

N-Chloroacetanilide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this compound .

Orientations Futures

The degradation mechanism of chloroacetanilide herbicides in the presence of different nucleophiles has been theoretically evaluated . Future research could focus on further understanding this mechanism and exploring more efficient and environmentally friendly methods for the degradation of chloroacetanilide herbicides .

Propriétés

IUPAC Name |

N-chloro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKMXGRFVLMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206615 | |

| Record name | Acetanilide, N-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Chloroacetanilide | |

CAS RN |

579-11-3 | |

| Record name | N-Chloro-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, N-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, N-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)